

Spectroscopic data (NMR, IR, MS) for 2-Phenylbenzylamine hydrochloride

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Compound of Interest

Compound Name: 2-Phenylbenzylamine
hydrochloride

Cat. No.: B3043381

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Phenylbenzylamine Hydrochloride**

Introduction: The Analytical Challenge

2-Phenylbenzylamine, also known as 2-aminodiphenylmethane, is a primary amine whose hydrochloride salt is a common form for handling and formulation in research and development. Accurate and unambiguous characterization of this compound is critical for ensuring purity, confirming identity, and meeting regulatory standards. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process.

This guide provides a detailed examination of the spectroscopic data for **2-Phenylbenzylamine hydrochloride**. A notable challenge in practice is that publicly available spectral databases predominantly feature data for the free base rather than the hydrochloride salt. This guide will first provide a comprehensive analysis of the free base spectra and then, leveraging fundamental chemical principles, detail the specific and predictable spectral changes that occur upon formation of the hydrochloride salt. This comparative approach offers a more robust and practical framework for scientists in the field.

Part 1: Spectroscopic Analysis of the Free Base (2-Phenylbenzylamine)

The foundational analysis begins with the neutral form of the molecule, as its fragmentation patterns and core spectral features are retained in the salt.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 2-phenylbenzylamine, Electron Ionization (EI) is a common method.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

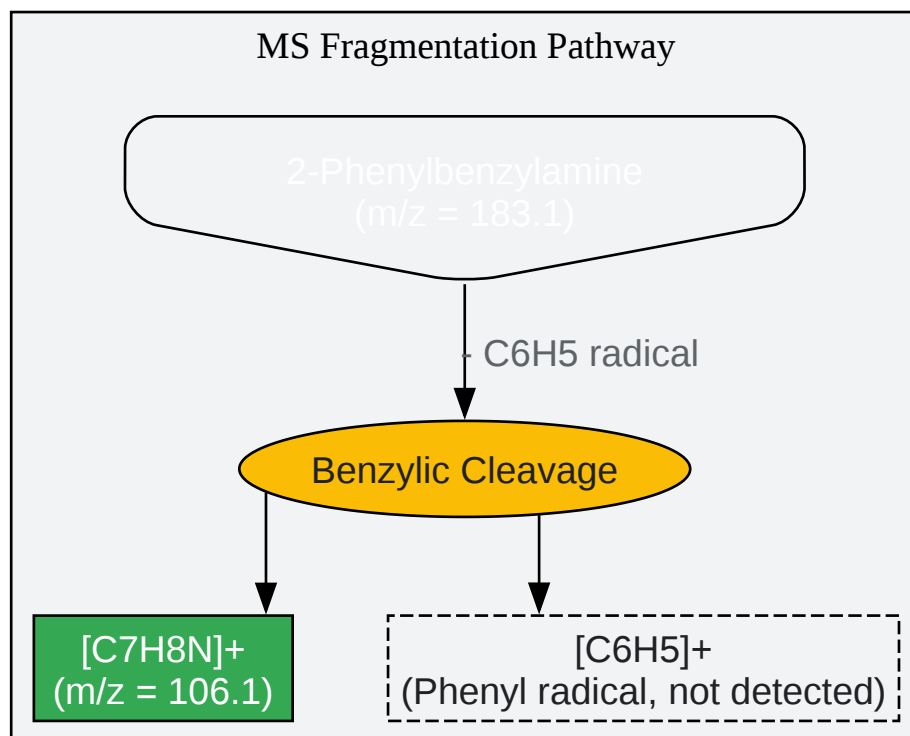
- **Sample Introduction:** A dilute solution of 2-phenylbenzylamine in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or GC inlet.
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Analysis:** The resulting positively charged fragments are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.

Data Interpretation: The mass spectrum is dominated by the molecular ion (M^+) and a key fragment resulting from benzylic cleavage.

m/z	Proposed Fragment	Interpretation
183.1	$[C_{13}H_{13}N]^+$	Molecular Ion (M^+)
182.1	$[M-H]^+$	Loss of a hydrogen atom
167.1	$[C_{13}H_{11}]^+$	Loss of NH_2 radical
106.1	$[C_7H_8N]^+$	Benzylic cleavage, formation of the aminotropylium cation
91.1	$[C_7H_7]^+$	Tropylium ion, from cleavage and rearrangement of the benzyl group

The primary fragmentation pathway involves the cleavage of the C-C bond between the methylene bridge and the unsubstituted phenyl ring, a classic example of benzylic

fragmentation.



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Caption: Proposed EI-MS fragmentation of 2-phenylbenzylamine.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Background Scan:** A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.
- **Sample Application:** A small amount of the neat 2-phenylbenzylamine oil or solid is placed directly onto the ATR crystal.

- **Data Acquisition:** The IR spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} . The background is automatically subtracted.

Data Interpretation: The IR spectrum of the free base shows characteristic absorptions for a primary amine and aromatic rings.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3360, 3289	N-H symmetric & asymmetric stretching	Primary Amine ($-\text{NH}_2$)
3060, 3025	C-H aromatic stretching	Aromatic Ring
2921, 2849	C-H aliphatic stretching	Methylene ($-\text{CH}_2-$)
1602, 1494, 1453	C=C stretching	Aromatic Ring
754, 701	C-H out-of-plane bending	Monosubstituted & Ortho-disubstituted Rings

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve ~10-20 mg of 2-phenylbenzylamine in ~0.6 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Acquire spectra on a 400 MHz (or higher) spectrometer. For ^{13}C NMR, a proton-decoupled sequence like PENDANT or DEPT can be used to differentiate CH , CH_2 , and CH_3 groups.

^1H NMR Data (400 MHz, CDCl_3)

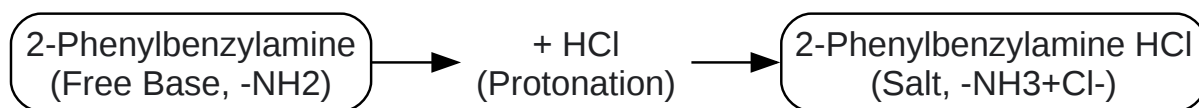
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.35 - 7.15	Multiplet	9H	Aromatic Protons (Ar-H)
4.10	Singlet	2H	Methylene Protons (-CH ₂ -)
1.65	Singlet (broad)	2H	Amine Protons (-NH ₂)

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
143.2	Quaternary Ar-C
140.1	Quaternary Ar-C
129.0	Ar-CH
128.8	Ar-CH
128.5	Ar-CH
127.3	Ar-CH
127.1	Ar-CH
45.8	Methylene Carbon (-CH ₂)

Part 2: Spectroscopic Characteristics of 2-Phenylbenzylamine Hydrochloride

The formation of a hydrochloride salt involves the protonation of the basic nitrogen atom of the amine. This conversion of -NH₂ to -NH₃⁺Cl⁻ induces significant and predictable changes in the spectroscopic data.



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Caption: Conversion of the free base to the hydrochloride salt.

Impact on IR Spectrum

The most dramatic change occurs in the N-H stretching region.

- **Disappearance of Amine Stretches:** The sharp, distinct symmetric and asymmetric stretches of the -NH₂ group (~3300-3400 cm⁻¹) disappear.
- **Appearance of Ammonium Stretch:** A very broad and strong absorption appears, spanning from approximately 2800 to 3100 cm⁻¹. This is the characteristic N-H stretching band of an ammonium salt (R-NH₃⁺), which often overlaps with the C-H stretching bands.
- **Ammonium Bending:** A strong N-H bending vibration appears in the 1600-1500 cm⁻¹ region.

Impact on NMR Spectrum

Protonation significantly alters the electronic environment, leading to notable shifts in the NMR spectrum. For salts, a polar aprotic solvent like DMSO-d₆ is preferred due to better solubility.

Expected ¹H NMR Changes (in DMSO-d₆):

- **Ammonium Protons (-NH₃⁺):** The amine protons will be deshielded and appear as a very broad singlet significantly downfield, typically in the range of 8.5-9.5 ppm. This peak will readily exchange with D₂O; adding a drop of D₂O to the NMR tube will cause the peak to disappear, which is a definitive test.
- **Methylene Protons (-CH₂-):** The -CH₂- group is adjacent to the newly formed positive charge on the nitrogen. This inductive effect deshields the methylene protons, causing their chemical shift to move downfield compared to the free base. A shift from ~4.10 ppm to ~4.3-4.5 ppm can be expected.

- Aromatic Protons (Ar-H): Minor shifts in the aromatic region may occur but are generally less pronounced.

Expected ^{13}C NMR Changes (in DMSO- d_6):

- Methylene Carbon ($-\text{CH}_2-$): Similar to the attached protons, the methylene carbon will be deshielded and its signal will shift downfield. A shift from ~ 45.8 ppm to the 48-50 ppm range is plausible.

Impact on Mass Spectrum

When analyzing the hydrochloride salt using modern ionization techniques like Electrospray Ionization (ESI), the results reflect the underlying free base.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

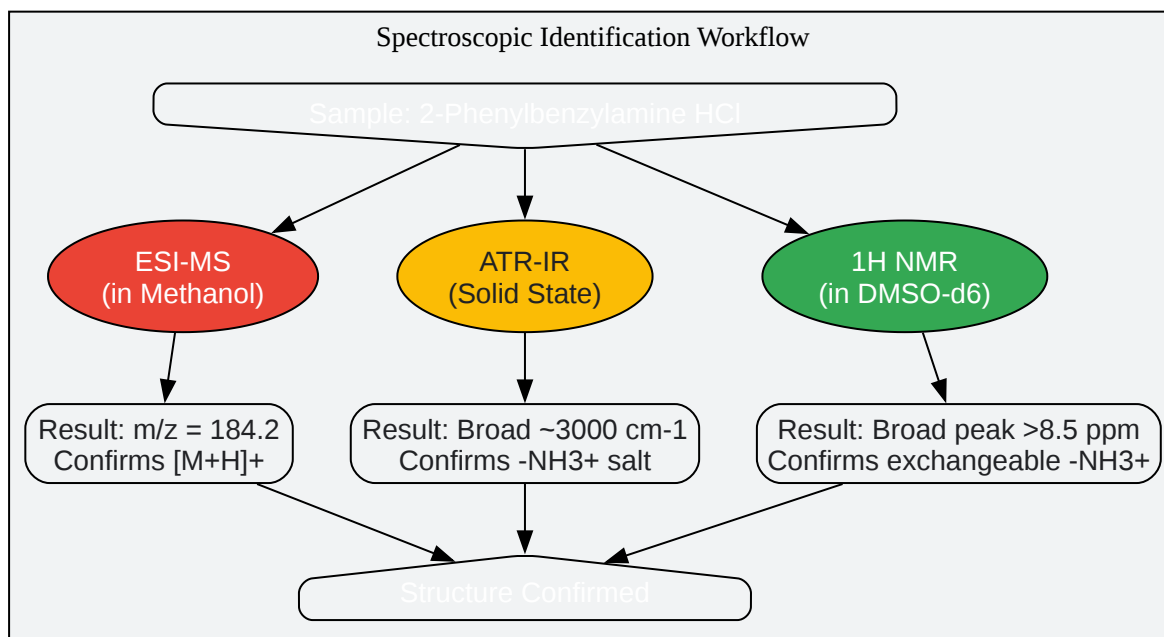
- Sample Preparation: Dissolve the hydrochloride salt in a suitable solvent like methanol or acetonitrile/water.
- Ionization: The solution is sprayed through a heated, charged capillary, forming charged droplets. As the solvent evaporates, the analyte is released as a protonated ion.
- Analysis: The analysis is typically performed in positive ion mode.

Interpretation: Regardless of starting with the salt, the spectrum will show the protonated free base, $[\text{M}+\text{H}]^+$.

- Expected Ion: For 2-phenylbenzylamine (MW = 183.25), the primary ion observed will be at m/z 184.25. The chloride counter-ion (Cl^-) is not observed in positive ion mode.

Part 3: Integrated Analytical Workflow

A robust workflow ensures confident identification of **2-Phenylbenzylamine hydrochloride**.



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Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The spectroscopic characterization of **2-Phenylbenzylamine hydrochloride** is a multi-faceted process that requires an understanding of both the free base and its corresponding salt. Mass spectrometry confirms the molecular mass via the [M+H]⁺ ion at m/z 184.25. Infrared spectroscopy provides definitive evidence of the ammonium salt through the replacement of sharp N-H stretches with a characteristic broad N-H⁺ absorption band. Finally, ¹H NMR spectroscopy in a polar solvent like DMSO-d₆ confirms the structure through the downfield shift of the methylene protons and the appearance of a broad, D₂O-exchangeable -NH₃⁺ signal. By integrating these techniques, researchers can unambiguously confirm the identity and integrity of the target compound.

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